molecular formula C₂₅H₁₉D₁₀I₂NO₃·HCl B1145372 Amiodarone-d10 Hydrochloride CAS No. 1261393-77-4

Amiodarone-d10 Hydrochloride

Cat. No.: B1145372
CAS No.: 1261393-77-4
M. Wt: 655.373646
InChI Key:
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Description

Amiodarone-d10 Hydrochloride is a deuterated form of Amiodarone Hydrochloride, an antiarrhythmic agent used primarily for the treatment of various types of cardiac arrhythmias. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly valuable in research settings where isotopic labeling is required to trace the metabolic pathways and interactions of the drug.

Mechanism of Action

Target of Action

Amiodarone-d10 Hydrochloride primarily targets the ATP-sensitive potassium channel . This channel plays a crucial role in the repolarization of the heart muscle during the third phase of the cardiac action potential .

Mode of Action

This compound is a class III anti-arrhythmic drug . It works by blocking the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . As a result, this compound increases the duration of the action potential as well as the effective refractory period for cardiac cells .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits both inward and outward currents . The inhibition of inward sodium and calcium currents (INa, ICa) is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . Both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) are also inhibited at therapeutic levels of drug concentrations .

Pharmacokinetics

This compound exhibits complex pharmacokinetics. It accumulates in tissue and is only very slowly eliminated . The clearance of Amiodarone after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg . Another study determined that the total body clearance of Amiodarone varies from 0.10 to 0.77 L/min after one intravenous dose .

Result of Action

The major and consistent long-term effect of this compound is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence . This prolongation is most likely due to a decrease in the current density of IK and Ito . Chronic Amiodarone was shown to cause a down-regulation of Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts, suggesting a drug-induced modulation of potassium-channel gene expression .

Action Environment

The action of this compound can be influenced by environmental factors. Tissue accumulation of Amiodarone and its active metabolite (desethylamiodarone) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action . Amiodarone and desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term Amiodarone treatment and hypothyroidism .

Biochemical Analysis

Biochemical Properties

Amiodarone-d10 Hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels in cardiac cells. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the potassium channels responsible for repolarization of the heart muscle during the third phase of the cardiac action potential . Additionally, this compound interacts with sodium and calcium channels, as well as beta and alpha adrenergic receptors . These interactions result in the prolongation of the action potential duration and the effective refractory period for cardiac cells, thereby stabilizing cardiac rhythm.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by blocking potassium, sodium, and calcium channels, which affects the depolarization and repolarization phases of the cardiac action potential . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, long-term use of this compound has been associated with changes in thyroid hormone metabolism, leading to alterations in gene expression related to thyroid function . Furthermore, it can cause cellular toxicity, particularly in the liver and lungs, due to its accumulation in these tissues .

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple pathways. Primarily, it blocks potassium currents, which prolongs the repolarization phase of the cardiac action potential . It also inhibits inward sodium and calcium currents in a use- and voltage-dependent manner, resulting in the suppression of excitability and conductivity of cardiac tissues . Additionally, this compound can modulate gene expression by down-regulating potassium-channel gene expression, such as Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts . This modulation leads to a decrease in the current density of potassium channels, further contributing to its antiarrhythmic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has a long half-life, ranging from 25 to 100 days, which results in prolonged effects even after discontinuation . Its stability and degradation are influenced by storage conditions, with studies showing that it remains stable for up to 90 days when stored in amber glass bottles at room temperature . Long-term use of this compound can lead to tissue accumulation, particularly in the liver, lungs, and thyroid, causing chronic toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively manages arrhythmias without significant adverse effects . At higher doses, it can cause toxicity, including pulmonary fibrosis and liver damage . Studies have shown that the onset, peak, and duration of hypoglycemia are significantly increased when this compound is administered in combination with other drugs, indicating the need for careful dosage monitoring .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes dealkylation to form its major metabolite, desethylamiodarone . This metabolite retains antiarrhythmic properties and contributes to the overall pharmacological effects of the compound. The metabolism of this compound can be influenced by other drugs, such as grapefruit juice, which inhibits its metabolism and leads to elevated drug levels . Additionally, chronic administration of this compound can modulate the expression of genes involved in potassium-channel regulation .

Transport and Distribution

This compound is highly protein-bound, with approximately 97% of the drug bound to plasma proteins . It has a large volume of distribution, indicating extensive tissue accumulation. The compound is transported within cells and tissues via passive diffusion and active transport mechanisms. It readily accumulates in tissues such as the liver, lungs, and thyroid, where it can exert its pharmacological and toxic effects . The distribution of this compound is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes and mitochondria of cells . This localization is facilitated by its lipophilic nature and the presence of targeting signals that direct it to specific compartments. Within the lysosomes, this compound can cause phospholipid accumulation, leading to cellular toxicity . In the mitochondria, it can disrupt mitochondrial function and energy production, contributing to its adverse effects on cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amiodarone-d10 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Amiodarone Hydrochloride. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Amiodarone can lead to the formation of Amiodarone-d10. For example, deuterated ethylamine can be used in the synthesis process to introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Amiodarone-d10 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction can result in the formation of deuterated alcohols or amines.

    Substitution: Substitution reactions can produce various deuterated analogs with different functional groups.

Scientific Research Applications

Amiodarone-d10 Hydrochloride has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the drug’s absorption, distribution, metabolism, and excretion in the body.

    Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify metabolites formed during drug metabolism.

    Drug Interaction Studies: It is used to investigate potential interactions with other drugs and to understand the mechanisms of drug-drug interactions.

    Isotope Dilution Mass Spectrometry: this compound serves as an internal standard in mass spectrometry for the quantification of Amiodarone and its metabolites.

    Biomedical Research: The compound is used in studies related to cardiac arrhythmias, providing insights into the mechanisms of action and therapeutic effects of Amiodarone.

Comparison with Similar Compounds

Amiodarone-d10 Hydrochloride can be compared with other similar compounds, such as:

    Dronedarone: A non-iodinated derivative of Amiodarone with similar antiarrhythmic properties but fewer side effects.

    Sotalol: Another class III antiarrhythmic agent that also blocks potassium channels but lacks the deuterium labeling.

    Ibutilide: A class III antiarrhythmic that prolongs the action potential duration but is used primarily for acute conversion of atrial fibrillation and flutter.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where detailed analysis of drug behavior is required.

Properties

CAS No.

1261393-77-4

Molecular Formula

C₂₅H₁₉D₁₀I₂NO₃·HCl

Molecular Weight

655.373646

Synonyms

2-​butyl-​3-​benzofuranyl 4-​[2-​(diethylamino)​ethoxy]​-​3,​5-​diiodophenyl Ketone-d10;  2-​Butyl-​3-​[3,​5-​diiodo-​4-​(2-​diethylaminoethoxy)​benzoyl]​benzofuran-d10;  2-​Butyl-​3-​benzofuranyl p-​[(2-​diethylamino)​ethoxy]​-​m,​m-​diiodophenyl keto

Origin of Product

United States

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